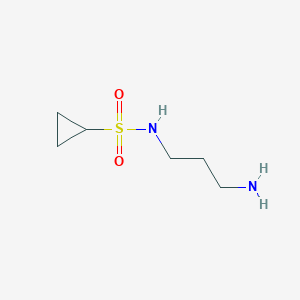![molecular formula C6H9BrN4 B13563372 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine](/img/structure/B13563372.png)
1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
Preparation of Azide: The starting material, an appropriate azide, is synthesized from the corresponding amine through diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound is employed in studying enzyme inhibition and protein interactions.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as corrosion inhibitors and photostabilizers
Mechanism of Action
The mechanism of action of 1-[1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The bromo group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
1-[1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropyl]methanamine can be compared with other triazole derivatives, such as:
1-(4-Chlorophenyl)-1H-1,2,3-triazole: Similar in structure but with a chloro group instead of a bromo group, affecting its reactivity and biological activity.
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropylmethanamine: Contains a methyl group, which may alter its chemical properties and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biological studies, and material science.
Properties
Molecular Formula |
C6H9BrN4 |
|---|---|
Molecular Weight |
217.07 g/mol |
IUPAC Name |
[1-(4-bromotriazol-1-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C6H9BrN4/c7-5-3-11(10-9-5)6(4-8)1-2-6/h3H,1-2,4,8H2 |
InChI Key |
SNBYJSZTUCUJHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)N2C=C(N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
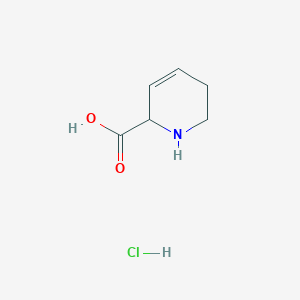
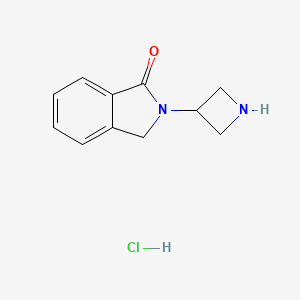
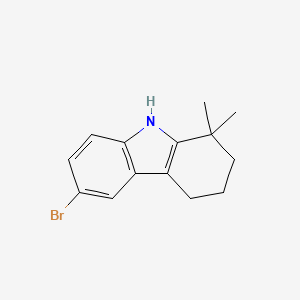
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
![2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13563322.png)
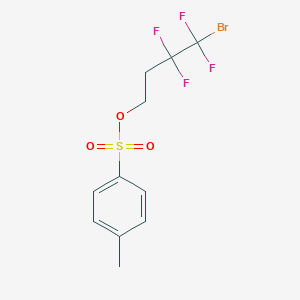
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
![6-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13563334.png)
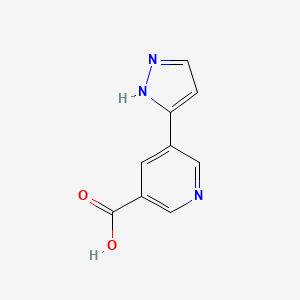
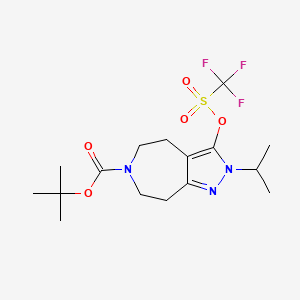

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
